![molecular formula C15H32O3S B12556021 2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol CAS No. 149731-67-9](/img/structure/B12556021.png)
2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol is an organic compound with the molecular formula C13H28O3S It is characterized by the presence of a sulfanyl group (–SH) attached to an undecyl chain, which is further connected to an ethoxyethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 11-bromoundecanol and 2-(2-hydroxyethoxy)ethanol.
Reaction with Sodium Hydride: The 11-bromoundecanol is reacted with sodium hydride to form the corresponding alkoxide.
Nucleophilic Substitution: The alkoxide is then reacted with 2-(2-hydroxyethoxy)ethanol in the presence of a suitable solvent, such as tetrahydrofuran (THF), to form the desired product.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or thiols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or thiols.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of thiol-based redox reactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol involves its interaction with various molecular targets and pathways:
Thiol Group: The sulfanyl group can participate in redox reactions, acting as a reducing agent or forming disulfide bonds.
Hydroxyl Group: The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Pathways: The compound can modulate redox-sensitive pathways, impacting cellular processes such as signal transduction and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: This compound has a similar structure but with a shorter alkyl chain.
2-(Undecyloxy)ethan-1-ol: This compound lacks the sulfanyl group, making it less reactive in redox reactions.
Uniqueness
2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol is unique due to the presence of both a sulfanyl group and a long alkyl chain, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring both hydrophobic and redox-active functionalities.
Propiedades
Número CAS |
149731-67-9 |
|---|---|
Fórmula molecular |
C15H32O3S |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
2-[2-(11-sulfanylundecoxy)ethoxy]ethanol |
InChI |
InChI=1S/C15H32O3S/c16-10-12-18-14-13-17-11-8-6-4-2-1-3-5-7-9-15-19/h16,19H,1-15H2 |
Clave InChI |
FARBKIDDOOEDML-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCOCCOCCO)CCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


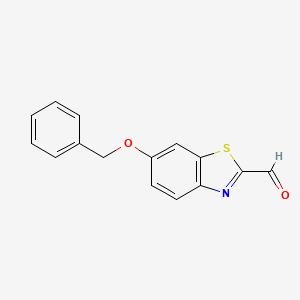
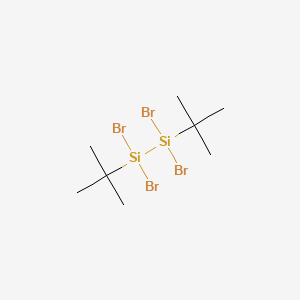
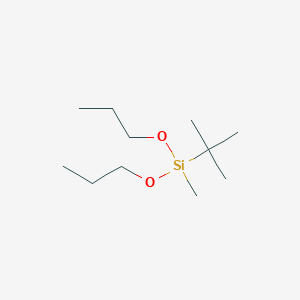
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)
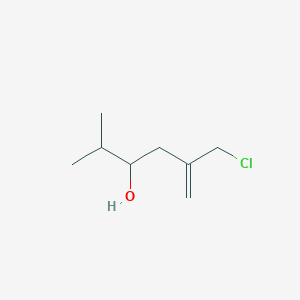
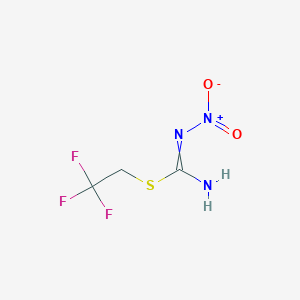
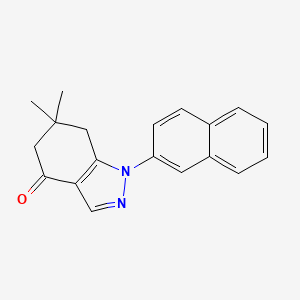
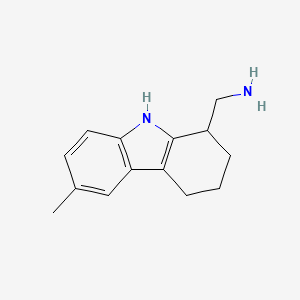
![[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid](/img/structure/B12555984.png)
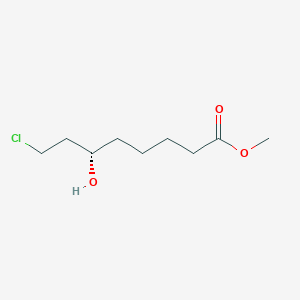
![1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12556005.png)

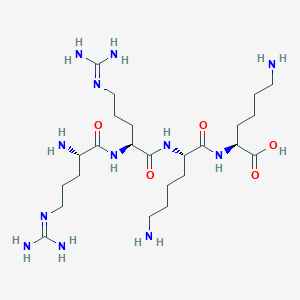
![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)
